![molecular formula C10H8Br2N2O B13940860 [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-3-(4-bromophenyl)-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products Formed
Oxidation: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole.
Substitution: 4-Amino-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol.
科学研究应用
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The presence of bromine atoms and the hydroxymethyl group may play a crucial role in its biological activity by facilitating interactions with target molecules.
相似化合物的比较
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar in structure but contains a morpholino group instead of a pyrazole ring.
(4-Bromophenyl)phenylmethanone: Contains a phenyl group instead of a pyrazole ring.
Uniqueness
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
属性
分子式 |
C10H8Br2N2O |
|---|---|
分子量 |
331.99 g/mol |
IUPAC 名称 |
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,15H,5H2,(H,13,14) |
InChI 键 |
SZWUPFGXQPGWBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


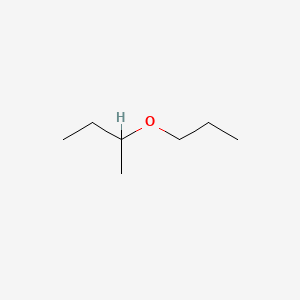
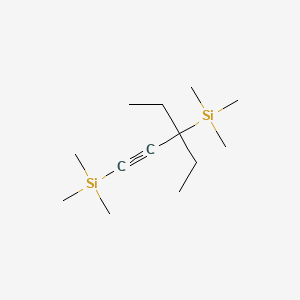
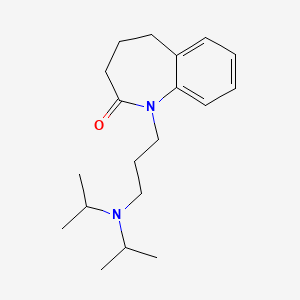
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
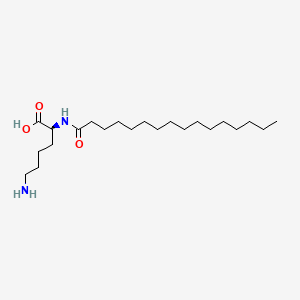
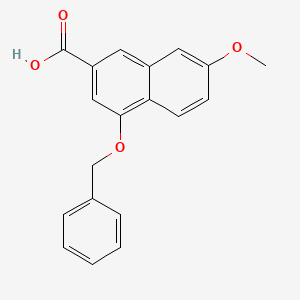
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
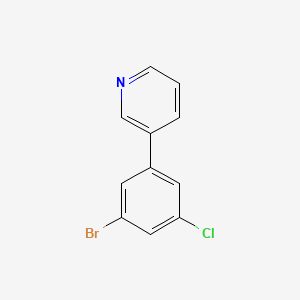

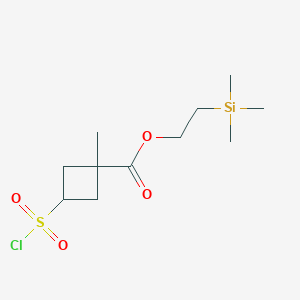
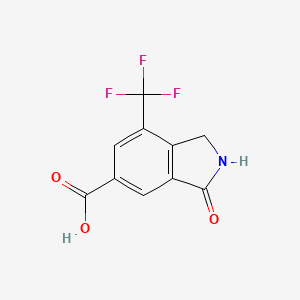
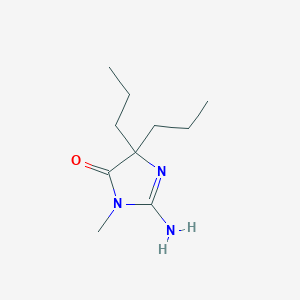
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

